molecular formula C₈H₁₆O₆S B1140151 2-Mercaptoethyl beta-D-glucopyranoside CAS No. 130263-77-3

2-Mercaptoethyl beta-D-glucopyranoside

Cat. No.: B1140151
CAS No.: 130263-77-3
M. Wt: 240.27
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptoethyl beta-D-glucopyranoside is a sulfur-containing compound that belongs to the class of thiol glycosides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and range of biological activities, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptoethyl beta-D-glucopyranoside typically involves the reaction of beta-D-glucopyranoside with a mercaptoethyl group. One common method involves the use of glycosyl donors and acceptors in the presence of a catalyst. The reaction conditions often include mild temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using engineered beta-glucosidase in organic solvents and ionic liquids. This method has been shown to produce high yields of the compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoethyl beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce disulfides, while substitution reactions can yield various derivatives with modified functional groups .

Scientific Research Applications

2-Mercaptoethyl beta-D-glucopyranoside has a wide range of scientific research applications:

    Chemistry: It is used as a biochemical tool in proteomics research and organic synthesis.

    Biology: The compound is employed in studies related to cellular processes and molecular interactions.

    Medicine: In medical research, this compound is used in drug development and clinical trials to evaluate its therapeutic potential.

    Industry: The compound is used in the production of surfactants, cleaning products, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Octyl beta-D-glucopyranoside: Another glucoside with a longer alkyl chain, used as a surfactant and in membrane protein studies.

    Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with an even longer alkyl chain, used in similar applications.

Uniqueness

2-Mercaptoethyl beta-D-glucopyranoside is unique due to its sulfur-containing thiol group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring thiol reactivity, such as in redox biology and protein modification studies.

Properties

IUPAC Name

(3S,5S,6R)-2-(hydroxymethyl)-6-(2-sulfanylethoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O6S/c9-3-4-5(10)6(11)7(12)8(14-4)13-1-2-15/h4-12,15H,1-3H2/t4?,5-,6?,7+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFGRHVKQZODJ-OAIINSLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS)O[C@H]1[C@H](C([C@@H](C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662070
Record name 2-Sulfanylethyl beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130263-77-3
Record name 2-Sulfanylethyl beta-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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